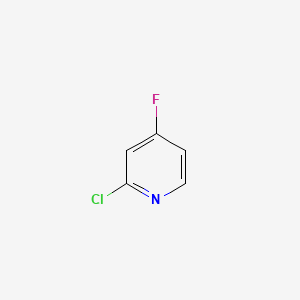
2-Chlor-4-fluorpyridin
Übersicht
Beschreibung
2-Chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C₅H₃ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoropyridine is utilized in numerous scientific research applications:
Wirkmechanismus
Target of Action
2-Chloro-4-fluoropyridine is a fluorinated pyridine compound . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Chloro-4-fluoropyridine may interact with its targets in a unique manner due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological fields . For instance, F 18 substituted pyridines are used for local radiotherapy of cancer and other biologically active compounds .
Result of Action
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , suggesting that 2-Chloro-4-fluoropyridine may have unique effects at the molecular and cellular levels.
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated pyridines and other biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, 2-Chloro-4-fluoropyridine is used in the synthesis of 4-fluoropyridinone, which is a key intermediate in the production of novel quinolone compounds that act as inhibitors of S-nitrosoglutathione reductase . This enzyme is involved in the regulation of nitric oxide levels in cells, and its inhibition can have significant biochemical implications.
Cellular Effects
2-Chloro-4-fluoropyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of 2-Chloro-4-fluoropyridine used in the experiments .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-fluoropyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to their inhibition or activation. For instance, 2-Chloro-4-fluoropyridine has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux and gene expression . Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other interactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-fluoropyridine can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Chloro-4-fluoropyridine is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Chloro-4-fluoropyridine have been associated with cellular toxicity and disruption of normal metabolic processes . It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
2-Chloro-4-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, 2-Chloro-4-fluoropyridine has been shown to interact with enzymes involved in the synthesis of fluorinated pyridines, thereby influencing the overall metabolic pathway . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-fluoropyridine within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells . These transport mechanisms play a significant role in determining the compound’s overall bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
2-Chloro-4-fluoropyridine’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Chloro-4-fluoropyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluoropyridine can be synthesized through several methods. One common approach involves the direct fluorination of 2-chloropyridine using a fluorinating agent such as cesium fluorosulfate (CsSO₄F) at room temperature . Another method includes the Balz-Schiemann reaction, where 2-chloro-4-aminopyridine is diazotized and then treated with fluoroboric acid to yield 2-chloro-4-fluoropyridine .
Industrial Production Methods: In industrial settings, the production of 2-chloro-4-fluoropyridine often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols to form substituted pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: Lacks the fluorine atom, making it less electron-withdrawing and generally more reactive towards nucleophiles.
4-Fluoropyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Dichloropyridine: Contains two chlorine atoms, which significantly alters its chemical properties and reactivity compared to 2-chloro-4-fluoropyridine.
Uniqueness: 2-Chloro-4-fluoropyridine is unique due to the combined presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSAQRJRWCZLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382299 | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-91-8 | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-4-fluoropyridine a useful reagent in organic synthesis?
A: 2-Chloro-4-fluoropyridine is a versatile building block due to the differing reactivity of the chlorine and fluorine substituents. The chlorine atom is more susceptible to nucleophilic aromatic substitution, allowing for the selective introduction of various nucleophiles at the 2-position. [, , ] For example, reacting 2-chloro-4-fluoropyridine with an alkoxide leads to the preferential displacement of the chlorine atom, forming a 2-alkoxy-4-fluoropyridine derivative. [] This selective reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Q2: Can you explain the reaction of 2-chloro-4-fluoropyridine with alkoxides in more detail, as described in the provided research?
A: The provided research paper [] describes the reaction of 2-chloro-4-fluoropyridine-N-oxide (a derivative of 2-chloro-4-fluoropyridine) with n-heptanolate anion in various solvents. This reaction specifically targets the chlorine atom, replacing it with the heptyloxy group to yield 2-heptyloxy-4-fluoropyridine-N-oxide. This compound was then further transformed into 4-heptyloxy-1-hydroxypyridine-2-thione, demonstrating the utility of this approach in synthesizing substituted pyridine-2-thiones. This methodology highlights the potential of 2-chloro-4-fluoropyridine and its derivatives as starting materials for building diverse chemical structures.
Q3: Are there any examples of 2-chloro-4-fluoropyridine being used to synthesize chiral ligands?
A: Yes, research has demonstrated the use of 2-chloro-4-fluoropyridine in synthesizing chiral ligands for asymmetric catalysis. In one study [], 2-chloro-4-fluoropyridine was reacted with a binaphthyl boronic acid derivative via a palladium-catalyzed Suzuki reaction. This reaction formed a chiral binaphthyl compound containing a 2-pyridyl group derived from 2-chloro-4-fluoropyridine. This compound acted as a chiral ligand in the asymmetric addition of phenylacetylene to aldehydes, showcasing the potential of using 2-chloro-4-fluoropyridine in developing novel catalytic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
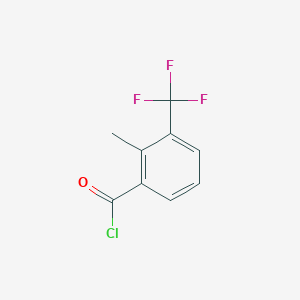
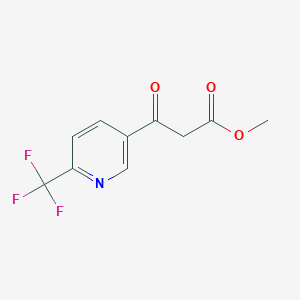
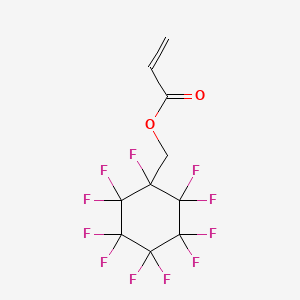
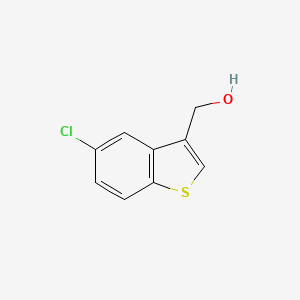



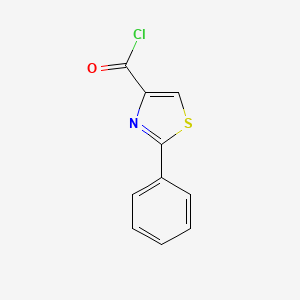

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)
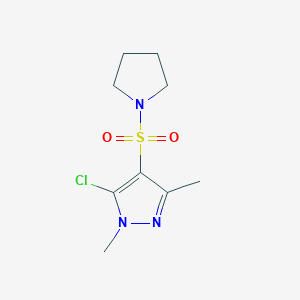
![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
